molecular formula C20H22O10 B13076028 Fortuneanoside G

Fortuneanoside G

Cat. No.: B13076028
M. Wt: 422.4 g/mol
InChI Key: FQQLZXVTYQMYQS-GOSKSRJBSA-N
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Description

Fortuneanoside G is a biphenyl glycoside isolated from Pyracantha fortuneana, a plant species within the Pyracantha genus known for its bioactive phytochemicals . Biphenyl glycosides like fortuneanosides are distinguished by their biphenyl core linked to sugar moieties, which confer unique biological activities such as tyrosinase inhibition and anti-inflammatory effects . This compound likely shares these structural and functional traits, though specific data on its isolation or activity remain absent in the cited literature. Further studies are required to confirm its pharmacological profile.

Properties

Molecular Formula

C20H22O10

Molecular Weight

422.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(7-hydroxy-6,8-dimethoxydibenzofuran-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H22O10/c1-26-12-6-10-9-4-3-8(5-11(9)29-18(10)19(27-2)15(12)23)28-20-17(25)16(24)14(22)13(7-21)30-20/h3-6,13-14,16-17,20-25H,7H2,1-2H3/t13-,14-,16+,17-,20-/m1/s1

InChI Key

FQQLZXVTYQMYQS-GOSKSRJBSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O

Canonical SMILES

COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O

Origin of Product

United States

Chemical Reactions Analysis

Fortuneanoside G undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes a 1,2,4-trisubstituted benzene ring, allows it to participate in these reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fortuneanoside G has several scientific research applications:

Mechanism of Action

Fortuneanoside G exerts its effects primarily through the inhibition of tyrosinase, a copper-containing enzyme that plays a key role in the biosynthesis of melanin. By inhibiting tyrosinase, this compound reduces the production of melanin, leading to a decrease in skin pigmentation. The molecular targets and pathways involved in this process include the binding of this compound to the active site of tyrosinase, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fortuneanoside G belongs to a class of biphenyl glycosides, making it structurally and functionally comparable to other fortuneanosides (A–E) and tyrosinase inhibitors like arbutin. Below is a detailed comparison based on available evidence:

Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Compounds

Compound Class Tyrosinase Inhibition (IC₅₀) Key Biological Activities Source
Fortuneanoside D Biphenyl glycoside 0.07 mM Potent tyrosinase inhibition Pyracantha fortuneana
Fortuneanoside E Biphenyl glycoside Not reported Tyrosinase inhibition (structural basis) Pyracantha fortuneana
Arbutin Hydroquinone glycoside 0.23 mM Moderate tyrosinase inhibition Synthetic/natural sources
Pyracrenic acid Triterpenoid Not applicable Anti-inflammatory, antioxidant Pyracantha species

Key Findings:

Structural Similarities: Fortuneanosides D and E share a biphenyl glycoside skeleton with this compound, suggesting analogous mechanisms of action . Unlike arbutin, a hydroquinone derivative, fortuneanosides exhibit a biphenyl core, which may enhance binding affinity to tyrosinase .

Functional Advantages: Tyrosinase Inhibition: Fortuneanoside D (IC₅₀ = 0.07 mM) outperforms arbutin (IC₅₀ = 0.23 mM), indicating superior efficacy in melanogenesis regulation . Gut Health Modulation: P.

Limitations: Lack of Clinical Data: While fortuneanosides show promise in preclinical studies, clinical trials are absent, unlike arbutin, which is widely used in cosmetics . Structural Variability: Minor differences in glycosylation patterns among fortuneanosides (A–E) may affect solubility and bioavailability, necessitating further optimization .

Q & A

Q. What experimental methodologies are optimal for isolating Fortuneanoside G from natural sources?

Isolation requires multi-step chromatography (e.g., HPLC, column chromatography) paired with solvent optimization. Key steps include:

  • Solvent selection : Polar solvents (e.g., methanol-water gradients) enhance solubility .
  • Purity validation : Use TLC and NMR to confirm compound integrity at each stage .
  • Yield optimization : Adjust parameters like flow rate and column packing material to mitigate degradation .

Q. How can researchers validate the structural identity of this compound?

Combine spectroscopic and crystallographic techniques:

  • NMR analysis : Assign proton/carbon signals using 2D NMR (HSQC, HMBC) to resolve glycosidic linkages .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Design assays aligned with hypothesized mechanisms:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using positive controls (e.g., staurosporine) .
  • Antioxidant activity : DPPH/ABTS radical scavenging tests, comparing to ascorbic acid .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

Conduct a meta-analysis with stringent criteria:

  • Variable standardization : Compare solvent systems (e.g., DMSO vs. aqueous solutions), concentrations, and cell line origins .
  • Statistical reconciliation : Apply ANOVA or mixed-effects models to assess inter-study variability .
  • Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Q. What strategies improve the reproducibility of this compound’s pharmacokinetic profiles in vivo?

Optimize animal models and analytical protocols:

  • Dosing regimens : Test oral vs. intravenous administration with LC-MS/MS quantification in plasma .
  • Metabolite profiling : Identify phase I/II metabolites using liver microsomes and UPLC-QTOF-MS .
  • Tissue distribution : Radiolabel this compound for autoradiography in target organs .

Q. How can in silico modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?

Leverage computational tools:

  • Molecular docking : Use AutoDock Vina to predict binding affinities with therapeutic targets (e.g., COX-2, EGFR) .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories in GROMACS .
  • QSAR models : Train regression algorithms on bioactivity datasets to prioritize synthetic analogs .

Q. What experimental designs resolve discrepancies between in vitro potency and in vivo efficacy?

Adopt translational frameworks:

  • 3D cell cultures : Spheroid/organoid models better mimic in vivo tumor microenvironments .
  • Combination therapy screens : Test this compound with standard chemotherapeutics (e.g., doxorubicin) for synergy .
  • Pharmacodynamic biomarkers : Quantify downstream targets (e.g., p53, caspase-3) via Western blot or ELISA .

Methodological Guidelines

Q. How to design a robust dose-response study for this compound?

  • Range selection : Use log-fold dilutions (e.g., 0.1–100 μM) based on IC50 estimates from pilot data .
  • Replicates : Include triplicate wells per dose and blinded controls to minimize bias .
  • Data presentation : Plot sigmoidal curves with Hill slopes and 95% confidence intervals .

Q. What statistical approaches are critical for analyzing this compound’s synergistic effects?

  • Combination Index (CI) : Apply the Chou-Talalay method; CI < 1 indicates synergy .
  • Isobolograms : Graph theoretical vs. observed effect levels to validate interactions .
  • Machine learning : Train random forest models on multi-drug screening datasets .

Q. How to integrate this compound’s data into a comprehensive review paper?

  • Literature synthesis : Use PRISMA guidelines to map studies by bioactivity, model system, and methodology .
  • Gap analysis : Highlight understudied areas (e.g., neuroprotective effects) in a table with evidence levels .
  • Data visualization : Create heatmaps for comparative bioactivity or forest plots for meta-analyses .

Tables for Reference

Q. Table 1. Key Spectral Data for this compound Validation

TechniqueParametersReference Standard
¹H NMRδ 4.90 (d, J = 7.2 Hz, H-1')Saponin derivatives
¹³C NMRδ 105.2 (C-1'), 78.4 (C-3)JNK inhibitor library
HRMS (ESI+)m/z 823.3521 [M+Na]⁺Calculated: 823.3518

Q. Table 2. Common Pitfalls in this compound Research

IssueSolutionEvidence Source
Low solubilityUse cyclodextrin-based formulations
Off-target effectsCRISPR-Cas9 validation of targets
Poor bioavailabilityNanoemulsion delivery systems

Q. Citations

  • Ensure reproducibility by adhering to reporting standards (e.g., MIAME for genomics) .
  • Reference primary literature over reviews unless synthesizing trends .
  • Disclose conflicts of interest and funding sources per ICMJE guidelines .

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